(E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one
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Description
(E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H16N4O3 and its molecular weight is 312.329. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
Antibacterial and Antifungal Properties : Some derivatives, including 2-aryl 3-[1,2,4]triazol-5-yl 4-thiazolidinones, demonstrate significant antibacterial and antifungal properties. Notably, compounds like 2-benzo[d][1,3]dioxol-6-yl-3-[3-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-5-yl]-1,3-thiazolidin-4-one have exhibited potent activity against Mycobacterium tuberculosis and Candida albicans (El Bialy, Nagy, & Abdel-Rahman, 2011).
Synthesis for Antimicrobial Agents : The efficient synthesis of azetidin-2-ones, which are derived from benzimidazole compounds, has shown potential as antimicrobial agents. This indicates the value of such structures in developing new antimicrobial drugs (Ansari & Lal, 2009).
Anticancer Applications
- Anticancer Activity : Compounds like 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one have shown anticancer activity, particularly through interaction with the EGFR kinase domain ATP binding site. This suggests the potential of such derivatives in cancer treatment (Kaczor et al., 2013).
Anti-Inflammatory and Anticonvulsant Applications
Anti-inflammatory Properties : The synthesis of indolyl azetidinones has indicated potential for anti-inflammatory applications. Such compounds, when tested, have shown promising results in reducing inflammation (Kalsi et al., 1990).
Anticonvulsant Activity : Novel synthesized compounds like 1-[2-(1H-tetrazol-5-yl) ethyl]-1H-benzo[d][1,2,3]triazoles have demonstrated anticonvulsant properties. This highlights the potential of such compounds in treating convulsive disorders (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Miscellaneous Applications
- Novel Heterocyclic Compounds Synthesis : The research in synthesizing heterocyclic compounds such as oxazepines, pyrazoles, and isoxazoles from 2-Aminobenzimidazole shows the versatility of these compounds in creating diverse chemical structures with potential pharmacological applications (Adnan, Hassan, & Thamer, 2014).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-16(19-6-13(7-19)8-20-10-17-9-18-20)4-2-12-1-3-14-15(5-12)23-11-22-14/h1-5,9-10,13H,6-8,11H2/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OATBMXSELVPLGJ-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC3=C(C=C2)OCO3)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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